An In-Depth Technical Guide to N-(3-Chlorobenzyl)-1-butanamine Hydrochloride: Synthesis, Characterization, and Analysis
An In-Depth Technical Guide to N-(3-Chlorobenzyl)-1-butanamine Hydrochloride: Synthesis, Characterization, and Analysis
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(3-Chlorobenzyl)-1-butanamine hydrochloride, a key chemical intermediate. Drawing from established chemical principles and analytical techniques, this document details the synthesis, structural elucidation, and purity assessment of this compound, offering a robust framework for its application in research and development.
Molecular Identity and Physicochemical Properties
N-(3-Chlorobenzyl)-1-butanamine hydrochloride is a secondary amine salt. The presence of a chlorobenzyl group and a butyl chain makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
The core structure consists of a butylamine backbone N-substituted with a 3-chlorobenzyl group. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and purify compared to the free base.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | N-(3-chlorobenzyl)butan-1-amine hydrochloride | N/A |
| CAS Number | 16183-36-1 | |
| Molecular Formula | C₁₁H₁₇Cl₂N | |
| Molecular Weight | 234.17 g/mol | Calculated |
| Canonical SMILES | CCCCNCC1=CC=CC(=C1)Cl.Cl | N/A |
Synthesis via Reductive Amination: A Mechanistic Approach
The most efficient and widely adopted method for the synthesis of N-(3-Chlorobenzyl)-1-butanamine is the reductive amination of 3-chlorobenzaldehyde with 1-butanamine. This one-pot reaction proceeds through the formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine. The final step involves protonation with hydrochloric acid to yield the stable hydrochloride salt.
The choice of reducing agent is critical for the success of this reaction. Mild reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the imine intermediate without affecting the initial aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent choice, known for its mildness and effectiveness in a wide range of solvents.
Experimental Protocol:
This protocol is a representative procedure based on established reductive amination methodologies.[1][2]
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Imine Formation: To a solution of 3-chlorobenzaldehyde (1.0 eq) in methanol (0.5 M), add 1-butanamine (1.1 eq). A few drops of glacial acetic acid can be added to catalyze the imine formation. Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the aldehyde.
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Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The addition is exothermic and will cause bubbling.
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Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours or until the imine is fully consumed. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
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Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Salt Formation: Concentrate the organic extract to an oil. Redissolve the oil in a minimal amount of diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
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Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield N-(3-Chlorobenzyl)-1-butanamine hydrochloride.
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.
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¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected signals for the free base, N-(3-Chlorobenzyl)-1-butanamine, are detailed in Table 2. For the hydrochloride salt, the N-H proton will be shifted downfield and may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The expected chemical shifts are presented in Table 2, based on data from the analogous N-benzyl-1-butanamine.[3] The chlorine substituent on the aromatic ring will induce predictable shifts in the aromatic carbon signals (ipso, ortho, meta, para effects).
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for the Free Base in CDCl₃ (Based on data for N-benzyl-1-butanamine)[3]
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Structural Moiety |
| -CH₃ | ~0.9 (t, 3H) | ~14.0 | Butyl Chain |
| -CH₂CH₃ | ~1.4 (sextet, 2H) | ~20.5 | Butyl Chain |
| -CH₂CH₂CH₃ | ~1.5 (quintet, 2H) | ~32.0 | Butyl Chain |
| N-CH₂- | ~2.6 (t, 2H) | ~49.5 | Butyl Chain |
| Ar-CH₂-N | ~3.8 (s, 2H) | ~54.0 | Benzyl Group |
| Aromatic C-H | ~7.2-7.4 (m, 4H) | ~127-130 | Benzyl Group |
| Aromatic C-Cl | N/A | ~134.0 | Benzyl Group |
| Aromatic C-CH₂ | N/A | ~140.0 | Benzyl Group |
| N-H | ~1.5 (br s, 1H) | N/A | Amine |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For the hydrochloride salt, the spectrum is dominated by features characteristic of a secondary ammonium ion.
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N-H⁺ Stretching: A very broad and strong absorption band is expected in the 2400-2800 cm⁻¹ region. This is due to the stretching vibration of the N-H⁺ bond in the ammonium salt.
-
N-H₂⁺ Bending: A medium to strong band should appear in the 1560-1620 cm⁻¹ region, corresponding to the asymmetric bending of the -NH₂⁺- group.[4]
-
C-H Stretching: Aliphatic C-H stretches from the butyl and benzyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches will be observed just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
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C-Cl Stretching: A strong band corresponding to the C-Cl stretch is expected in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed. For N-(3-Chlorobenzyl)-1-butanamine, this would correspond to an m/z of 198.1 (for the free base).
Collision-Induced Dissociation (CID) of the protonated molecule is expected to yield characteristic fragments:
-
Loss of the Butyl Group: Cleavage of the N-C(butyl) bond can lead to a fragment corresponding to the 3-chlorobenzylaminium ion.
-
Formation of the Benzyl Cation: The most common fragmentation pathway for benzylamines is the cleavage of the C(benzyl)-N bond to form a stable 3-chlorobenzyl cation (m/z 125/127 due to chlorine isotopes).[5]
Purity Analysis: Ensuring Quality and Consistency
Assessing the purity of N-(3-Chlorobenzyl)-1-butanamine hydrochloride is crucial for its intended application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for analyzing the purity of this polar, UV-active compound.
Table 3: Representative HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for good separation of moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid acts as an ion-pairing agent to improve peak shape for the amine. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution ensures the separation of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm and 254 nm | The benzyl group provides strong UV absorbance. 210 nm offers general detection, while 254 nm is more specific for the aromatic ring. |
| Injection Volume | 10 µL | Standard injection volume. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The compound is expected to be an irritant to the skin, eyes, and respiratory system.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is generally stable under these conditions.
Conclusion
N-(3-Chlorobenzyl)-1-butanamine hydrochloride is a versatile chemical intermediate with significant potential in synthetic chemistry. This guide has provided a detailed framework for its synthesis via reductive amination, a comprehensive strategy for its structural characterization using modern spectroscopic methods, and a robust analytical method for purity assessment. By understanding the principles behind these techniques, researchers and developers can confidently synthesize, verify, and utilize this compound in their discovery and development pipelines.
References
-
Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 36(2), 198-208. Available at: [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]
-
NextSDS. N-(3-Chlorobenzyl)-1-butanamine hydrochloride — Chemical Substance Information. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75467, N-Butylbenzylamine. Available at: [Link]
-
Huckabee, B. K., & St-Jean, O. (2000). A Practical Synthesis of Enantiomerically Pure N-Benzyl-α-methyl Benzylamine. Organic Process Research & Development, 4(6), 594-595. Available at: [Link]
-
Kim, S., et al. (2017). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega, 2(3), 1100-1111. Available at: [Link]
- Google Patents. (2010). CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination.
- Google Patents. (2016). EP3041819A1 - Improved process for the reductive amination and selective hydrogenation of substrates containing a selected halogen.
-
Lume - UFRGS. (n.d.). Síntese e avaliação da atividade farmacológica in vitro de aminas derivadas do limoneno. Available at: [Link]
-
OpenBU. (2011). Reductive Amination Reaction. Available at: [Link]
-
NextSDS. N-(3-Chlorobenzyl)-1-butanamine hydrochloride. Available at: [Link]
Sources
- 1. DSpace [open.bu.edu]
- 2. gctlc.org [gctlc.org]
- 3. N-Butylbenzylamine | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lume.ufrgs.br [lume.ufrgs.br]
- 5. CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination - Google Patents [patents.google.com]
